1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one
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Description
1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one is a chemical compound that is widely used in scientific research. This compound is also known as TASP0433864 and is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. The TRPA1 channel is involved in various physiological and pathological processes, including pain sensation, inflammation, and oxidative stress. The use of TASP0433864 has been shown to be effective in modulating TRPA1 channel activity and may have potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Anticancer Activity
The process of synthesizing piperazine-2,6-dione derivatives, including those related to the thieno[3,2-c]pyridin-4-yl moiety, has been explored for potential anticancer activities. By condensing iminodiacetic acid with various amines and further condensation with 1H-indole-2-carboxylic acid, derivatives exhibiting good anticancer activity against breast, lung, colon, ovary, and liver cancer cell lines were obtained, indicating the therapeutic potential of such compounds in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, such as thieno[3,2-d]pyrimidines, from 1-(5-bromobenzofuran-2-yl)ethanone showcases the flexibility and potential of the thieno[3,2-c]pyridin-4-yl motif in constructing complex molecular architectures with possible biological applications (Abdelhamid, Fahmi, & Baaiu, 2016).
Utility in Heterocyclic Synthesis
Thieno[2,3-b]pyridine-2-carboxylate has been utilized to construct a variety of new heterocyclic systems. This work demonstrates the synthetic utility of the moiety in generating diverse heterocycles, which may have implications in developing new pharmacological agents (Madkour, Afify, Abdallaha, Elsayed, & Salem, 2010).
Novel Pharmacophores with Potential Antipsychotic Activity
The 4-(1-piperazinyl)thieno- and -furo[3,2-c]pyridine ring systems have been synthesized and demonstrated significant activity in models of antipsychotic efficacy. These systems showed potent affinity for serotonin receptors while exhibiting weak interaction with dopamine D2 receptors, indicating their potential as novel antipsychotic agents with unique mechanisms of action (New, Christopher, Yevich, Butler, Schlemmer, Vandermaelen, & Cipollina, 1989).
Antimicrobial Activity
Research into the synthesis and antimicrobial evaluation of compounds featuring the thieno[3,2-c]pyridin-4-yl motif, such as thiazolidinone derivatives, has shown promising results against a variety of bacterial and fungal pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
properties
IUPAC Name |
1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)15-5-7-16(8-6-15)13-11-3-9-18-12(11)2-4-14-13/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXLCERXDFNGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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